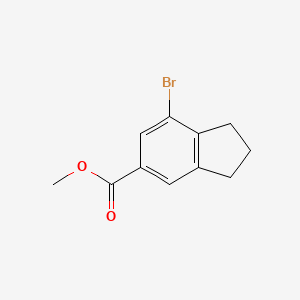![molecular formula C21H18N4O B12935916 Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino- CAS No. 83209-86-3](/img/structure/B12935916.png)
Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial and protozoal infections . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
準備方法
The synthesis of N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide typically involves the reaction of 9-chloroacridine with an appropriate amine derivative. One common method includes the use of 9-chloroacridine and 4-aminophenyl-2-aminoacetamide under specific reaction conditions . The reaction is usually carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) with a base like sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the acridine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.
科学的研究の応用
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of materials with photophysical properties.
作用機序
The primary mechanism of action of N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide involves DNA intercalation. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription . This mechanism is particularly relevant in its potential anti-cancer activity, where it can inhibit the proliferation of cancer cells .
類似化合物との比較
N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an anti-cancer agent.
Quinacrine: Known for its anti-malarial properties.
Thiazacridine: Studied for its anti-cancer potential.
What sets N-(4-(Acridin-9-ylamino)phenyl)-2-aminoacetamide apart is its specific structure, which may offer unique interactions with DNA and other molecular targets, potentially leading to distinct biological effects .
特性
CAS番号 |
83209-86-3 |
|---|---|
分子式 |
C21H18N4O |
分子量 |
342.4 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]-2-aminoacetamide |
InChI |
InChI=1S/C21H18N4O/c22-13-20(26)23-14-9-11-15(12-10-14)24-21-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)21/h1-12H,13,22H2,(H,23,26)(H,24,25) |
InChIキー |
NBBIEAGDPZDBSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


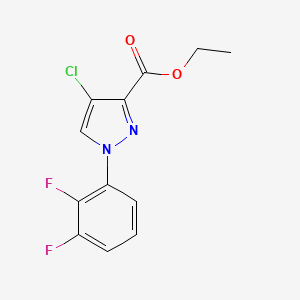

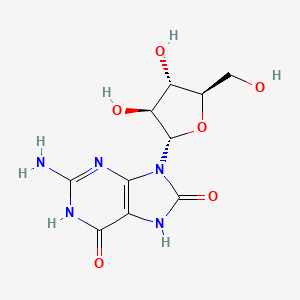
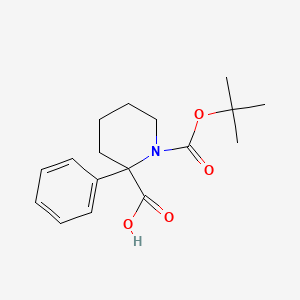
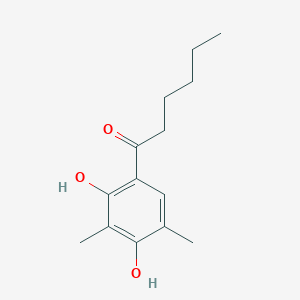

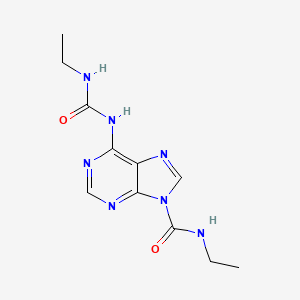

![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B12935913.png)

